N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide
CAS No.:
Cat. No.: VC14804059
Molecular Formula: C24H26N4O4
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N4O4 |
|---|---|
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide |
| Standard InChI | InChI=1S/C24H26N4O4/c1-31-20-12-16-9-11-28(24(30)14-17(16)13-21(20)32-2)15-23(29)25-10-5-8-22-26-18-6-3-4-7-19(18)27-22/h3-4,6-7,9,11-13H,5,8,10,14-15H2,1-2H3,(H,25,29)(H,26,27) |
| Standard InChI Key | PFBVGVBEXQNHPT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCCC3=NC4=CC=CC=C4N3)OC |
Introduction
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a complex organic compound featuring a benzimidazole moiety linked to a benzazepine core. This unique structural combination suggests potential biological activities, including interactions with enzymes or receptors that could modulate their functions, leading to various pharmacological effects.
Synthesis
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multi-step organic synthesis techniques. These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are crucial for monitoring the synthesis progress and confirming the structure of intermediates and the final product.
Biological Activity
Compounds with similar structures to N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide often exhibit significant biological activity. Their mechanisms of action may involve interaction with specific enzymes or receptors, potentially leading to anti-inflammatory or anti-cancer properties by inhibiting enzyme functions or altering receptor signaling pathways.
Potential Applications
Given its complex structure and potential biological activities, this compound may have applications in various fields, including medicinal chemistry and biological research. Its unique combination of functional groups makes it a candidate for further pharmacological studies.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide | Benzimidazole linked to benzazepine | Potential anti-inflammatory and anti-cancer properties |
| N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | Benzimidazole linked to quinazoline | Exhibits significant biological activity, potential in pharmacological applications |
| N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide | Benzimidazole linked to phthalazinone | Potential therapeutic properties, including anti-inflammatory and anti-cancer effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume